Ylangenol
Overview
Description
Synthesis Analysis
Ylangenol can be extracted from plants through distillation, extraction, or essential oil extraction methods . Non-polar solvents such as ether or petroleum ether are typically used in the extraction process .Molecular Structure Analysis
The molecular formula of Ylangenol is C15H24O . Its IUPAC Standard InChIKey is JIXPRNKLOIEGFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ylangenol has a molecular weight of 220.35 . Its physical and chemical properties such as ideal gas heat capacity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, and others can be calculated using various methods .Scientific Research Applications
Antioxidative and Cytoprotective Effects
Ylangenol, found in Artabotrys odoratissimus (ylang ylang vine), has shown antioxidative and cytoprotective properties. Studies reveal that plant extracts containing ylangenol can protect against oxidative damage in cells and erythrocytes. For instance, the bark and fruit extracts of Artabotrys odoratissimus have demonstrated protective effects against H2O2-induced oxidative stress in HEK-293 cells and erythrocytes, highlighting the potential antioxidative prospects of these extracts (Meghana et al., 2020).
Phytochemical Profile and Traditional Uses
Ylang-ylang (Cananga odorata) essential oils, containing compounds like ylangenol, are traditionally used for various medicinal purposes, including the treatment of malaria, stomach ailments, asthma, gout, and rheumatism. The oils are also used in aromatherapy, believed to be effective against depression, high blood pressure, and anxiety. Phytochemical studies have identified a range of compounds in these oils, demonstrating bioactivities like antimicrobial, anti-inflammatory, and antidiabetic effects (Tan et al., 2015).
Hepatoprotective Properties
Yulangsan polysaccharide, often used in folk medicine and containing ylangenol, has been shown to have hepatoprotective effects. Studies demonstrate its effectiveness against drug-induced liver injury in mice, suggesting its potential development as a new drug for treating liver injury (Dong et al., 2014).
Effects on Aging and Immune System
Research indicates that Yulangsan polysaccharide can modulate brain dysfunction, immunity, and aging. It shows protective effects against oxidative stress and immune impairment in aging models, highlighting its role in enhancing antioxidant activity and modulating aging-related gene expression (Doan et al., 2015).
Aromatherapeutic and Psychological Effects
The inhalation of ylang-ylang oil has been scientifically evaluated for its effects on human physiological parameters and self-evaluation. Studies show that ylang-ylang oil can cause significant decreases in blood pressure and pulse rate, alongside increases in subjective attentiveness and alertness, supporting its use in aromatherapy for relaxation and harmonization (Hongratanaworakit & Buchbauer, 2004).
Safety And Hazards
While Ylangenol is widely used in the perfume and fragrance industry, information on its long-term safety and side effects is limited . For some individuals, exposure to Ylangenol may cause allergic reactions, such as rashes, irritation, and breathing difficulties . In case of accidental exposure, immediate medical attention is required .
properties
IUPAC Name |
(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9(2)11-6-7-15(3)12-5-4-10(8-16)14(15)13(11)12/h4,9,11-14,16H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXPRNKLOIEGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961838 | |
Record name | [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ylangenol | |
CAS RN |
41610-69-9 | |
Record name | Ylangenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041610699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.